molecular formula C23H16FN5O B3015433 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-92-1

1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3015433
CAS RN: 890896-92-1
M. Wt: 397.413
InChI Key: RMQKVHRCKBYPMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, substituted at the 1-position with a 4-fluorophenyl group and at the N-position with a 4-phenoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidin-4-amine core could potentially undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its lipophilicity and potentially its membrane permeability .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in synthesizing various pyrazolo[3,4-d]pyrimidine derivatives, which show significant antibacterial activity. These derivatives are formed through reactions involving aminopyrazole-4-carbonitriles and primary amines (Rahmouni et al., 2014).

  • Researchers have developed methods for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, creating compounds with potential applications in medicinal chemistry (Eleev et al., 2015).

Agricultural Applications

  • Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown herbicidal activity, particularly against certain plant species like Brassica napus and Echinochloa crusgalli. This suggests potential use in agriculture for weed control (Luo et al., 2017).

Molecular Structure and Analysis

  • The molecular structure and infrared frequencies of certain pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been studied, providing insights into their chemical properties and reactivity. This is crucial for understanding how these compounds interact at a molecular level (Shukla et al., 2015).

Biochemical Research

  • Pyrazolo[1,5-a]pyrimidines, which are related to the core structure of our compound of interest, have been identified as potent inhibitors of mycobacterial ATP synthase. This suggests potential for treating diseases like tuberculosis (Sutherland et al., 2022).

  • The compound's derivatives have been studied as molecular probes for A2A adenosine receptor, indicating potential applications in neuroscience and pharmacology (Kumar et al., 2011).

Anticancer Research

  • Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity, especially against human breast adenocarcinoma cell lines. This highlights their potential in developing new anticancer therapies (Abdellatif et al., 2014).

  • Derivatives of pyrazolo[3,4-d]pyrimidin have been identified as potent FLT3 inhibitors, which could be significant in treating autoimmune diseases like psoriasis (Li et al., 2016).

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O/c24-16-6-10-18(11-7-16)29-23-21(14-27-29)22(25-15-26-23)28-17-8-12-20(13-9-17)30-19-4-2-1-3-5-19/h1-15H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQKVHRCKBYPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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